molecular formula C26H58ClNO3Si B1195673 Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride CAS No. 27668-52-6

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride

Cat. No.: B1195673
CAS No.: 27668-52-6
M. Wt: 496.3 g/mol
InChI Key: WSFMFXQNYPNYGG-UHFFFAOYSA-M
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Description

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride is a quaternary ammonium compound with the chemical formula C26H58ClNO3Si . It is commonly used as a silane coupling agent and has applications in various fields due to its antimicrobial properties. This compound is known for its ability to form a stable bond with both organic and inorganic materials, making it valuable in the production of antimicrobial coatings and sealants .

Biochemical Analysis

Biochemical Properties

In particular, Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride has been shown to interact with enzymes involved in the synthesis and degradation of silica-based materials. These interactions can enhance the stability and functionality of the modified materials, making them suitable for use in various biochemical applications .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the synthesis of extracellular matrix components, leading to changes in cell adhesion and migration .

Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways. This can result in changes in the levels of key metabolites, affecting overall cellular function and viability .

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. At the molecular level, it binds to biomolecules through its silane and ammonium groups. The silane group forms covalent bonds with hydroxyl groups on the surface of silica and other materials, while the ammonium group interacts electrostatically with negatively charged biomolecules .

These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the degradation of silica-based materials, thereby enhancing the stability of the modified materials .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. This degradation can lead to a decrease in its effectiveness and changes in its interactions with biomolecules .

Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of cell adhesion and migration. These effects are likely due to its impact on the expression of genes involved in the synthesis of extracellular matrix components .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the stability and functionality of silica-based materials without causing significant adverse effects. At high doses, it can cause toxicity and adverse effects, including damage to organs and tissues .

Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher doses. These findings highlight the importance of careful dosage control when using this compound in biochemical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect the metabolic flux and levels of key metabolites, leading to changes in cellular function and viability .

For example, the compound has been shown to interact with enzymes involved in the synthesis and degradation of silica-based materials, affecting the overall metabolic balance within cells. These interactions can enhance the stability and functionality of the modified materials, making them suitable for use in various biochemical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride typically involves the reaction of dimethyloctadecylamine with 3-chloropropyltrimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows :

    Reaction of Dimethyloctadecylamine with 3-Chloropropyltrimethoxysilane: This step involves mixing the two reactants in a suitable solvent, such as methanol, and heating the mixture to facilitate the reaction.

    Purification: The reaction mixture is then purified to remove any unreacted starting materials and by-products. This is typically done using techniques such as filtration and distillation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves similar steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or moisture.

    Condensation: Often facilitated by heating or the presence of catalysts.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride is unique due to its silane functionality, which allows it to form stable bonds with both organic and inorganic materials. This property enhances its effectiveness as a coupling agent and broadens its range of applications compared to other quaternary ammonium compounds .

Properties

IUPAC Name

dimethyl-octadecyl-(3-trimethoxysilylpropyl)azanium;chloride
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H58NO3Si.ClH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(2,3)25-23-26-31(28-4,29-5)30-6;/h7-26H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFMFXQNYPNYGG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H58ClNO3Si
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4035542
Record name N,N-Dimethyl-N-(3-(trimethoxysilyl)propyl) octadecan-1-aminium chloride
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Molecular Weight

496.3 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Liquid, Light yellow to off-white liquid; [Reference #1]
Record name 1-Octadecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride (1:1)
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Record name 3-(Trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride
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Flash Point

15 °C
Record name 3-(Trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride
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Color/Form

Pale yellow to off white light brown liquid

CAS No.

27668-52-6
Record name Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride
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Record name 3-(Trimethoxysilyl)propyldimethyloctadecylammonium
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Record name 1-Octadecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride (1:1)
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Record name N,N-Dimethyl-N-(3-(trimethoxysilyl)propyl) octadecan-1-aminium chloride
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Record name Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride
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Record name DIMETHYLOCTADECYL(3-(TRIMETHOXYSILYL)PROPYL)AMMONIUM CHLORIDE
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Record name 3-(Trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of DMOAP?

A1: The molecular formula of DMOAP is C26H58ClNO3Si, and its molecular weight is 496.3 g/mol.

Q2: Is there any spectroscopic data available for DMOAP?

A2: While specific spectroscopic data isn't provided in the papers, researchers commonly employ techniques like Fourier-transform infrared spectroscopy (FTIR) [, , ], X-ray photoelectron spectroscopy (XPS) [], and ellipsometry [, ] to characterize DMOAP films and confirm successful surface modifications.

Q3: What is the stability of DMOAP under biological conditions?

A3: DMOAP layers exhibit instability under biological conditions. Research indicates that while DMOAP layers adsorbed onto titania substrates are less stable than octadecylphosphonic acid (ODPA) layers, they degrade significantly under biological testing conditions. []

Q4: Does heat treatment affect DMOAP layers?

A4: Yes, heat treatment significantly impacts the stability of DMOAP layers, often leading to degradation. []

Q5: How does DMOAP interact with different substrates?

A5: DMOAP interacts differently with various substrates. For example, DMOAP forms smoother films on indium tin oxide (ITO) coated glass substrates compared to bare glass substrates. [] The drying temperature during the DMOAP deposition also plays a significant role in its molecular organization on ITO substrates. []

Q6: Can DMOAP be used with liquid crystals?

A6: Yes, DMOAP is frequently used in liquid crystal (LC) applications. It functions as an alignment layer by inducing homeotropic alignment of LC molecules on surfaces. [, , , , , , , , , , , , , , , , , , ]

Q7: How is DMOAP used in biosensing applications?

A7: DMOAP is widely employed in liquid crystal (LC)-based biosensors. The hydrophobic alkyl chains of DMOAP promote homeotropic alignment of LC molecules, leading to a dark optical appearance under polarized light. This alignment is disrupted upon the binding of target analytes to the modified surface, resulting in a detectable optical signal change. [, , , , , , , , , , , , , , , , ]

Q8: What types of biomolecules can be detected using DMOAP-modified surfaces?

A8: DMOAP-modified surfaces have been successfully employed for detecting various biomolecules, including proteins like bovine serum albumin (BSA) [, , , ], cortisol [], and cancer biomarkers like CA125 [, ], as well as small molecules like amoxicillin [] and sulfadimethoxine [].

Q9: How can the sensitivity of DMOAP-based biosensors be enhanced?

A9: Several strategies can enhance the sensitivity of DMOAP-based biosensors. These include using LCs with larger birefringence [, ], optimizing the thickness of the LC film [], and modifying the DMOAP layer with UV irradiation to enhance biomolecule binding affinity. []

Q10: Can DMOAP-based biosensors be used for quantitative analysis?

A10: Yes, quantitative analysis is achievable with DMOAP-based biosensors. The extent of the optical signal change, such as the length of a bright LC image in a capillary, can be correlated to the analyte concentration. []

Q11: Are there any other applications of DMOAP beyond biosensing?

A11: Yes, DMOAP finds applications in various fields beyond biosensing. These include:

  • Surface Modification: DMOAP is used to modify the surface properties of materials, particularly for enhancing hydrophobicity. [, , , ]
  • Solar Cells: DMOAP acts as a dopant for electron transport layers in perovskite solar cells, improving their efficiency and stability by preventing undesirable reactions and ensuring uniform film coverage. []
  • Nanoparticle Synthesis: DMOAP serves as a structure-directing agent in the synthesis of hierarchical ZSM-12 nanolayers, impacting their morphology and pore structure. []

Q12: How does DMOAP influence the performance of perovskite solar cells?

A12: DMOAP, when used as a dopant for PC61BM in perovskite solar cells, can significantly enhance device performance. It facilitates moisture cross-linking, leading to uniform film coverage of PC61BM on perovskite layers, thus improving the device's stability. []

Q13: What are the limitations of DMOAP?

A13: Despite its versatile applications, DMOAP has limitations:

  • Stability: Its susceptibility to degradation under biological conditions and heat treatment requires further research for improved stability in specific applications. []

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